molecular formula C20H32O4 B12555950 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- CAS No. 193352-78-2

4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)-

Cat. No.: B12555950
CAS No.: 193352-78-2
M. Wt: 336.5 g/mol
InChI Key: MLTLKTFNAFMXIP-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- is a complex organic compound belonging to the pyranone family Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

The synthesis of 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- can be achieved through various synthetic routes. One common method involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers . Another approach is the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- undergoes various chemical reactions, including:

Scientific Research Applications

4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved in its mechanism of action include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar compounds to 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- include:

Properties

CAS No.

193352-78-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)pyran-4-one

InChI

InChI=1S/C20H32O4/c1-5-16(21)13-11-9-7-8-10-12-14-18-15(3)19(22)17(6-2)20(23-4)24-18/h5-14H2,1-4H3

InChI Key

MLTLKTFNAFMXIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=C(C1=O)C)CCCCCCCCC(=O)CC)OC

Origin of Product

United States

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